
5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is a member of the class of pyrimidines that is pyrimidine substituted by at least one amino group and its derivatives .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a reaction of equimolar equivalents of 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and indoline-2,3-dione in boiling ethanol for 4 hours under acidic conditions gave a related compound in 88% yield . Another method involves the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .Molecular Structure Analysis
While specific structural data for “this compound” is not available, related compounds have been characterized using NMR spectroscopy and single-crystal X-ray diffraction .Chemical Reactions Analysis
The compound “this compound” likely participates in reactions similar to those of other 1,2,3-triazoles. These include reactions with aryl azides and substituted nitriles containing an active methylene group, as well as reactions with diazo compounds and carbodiimides .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
Triazole derivatives have been extensively studied for their antimicrobial properties. For example, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities, finding some compounds to possess good to moderate activities against test microorganisms (Bektaş et al., 2007). Similarly, Hassan et al. (2014) focused on the synthesis and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing their in vitro efficacy against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).
Corrosion Inhibition
Another application area is in the field of corrosion inhibition. Bentiss et al. (2009) demonstrated that triazole compounds could significantly inhibit the corrosion of mild steel in a hydrochloric acid medium, achieving inhibition efficiencies up to 98% at certain concentrations (Bentiss et al., 2009).
Synthesis and Chemical Properties
Ferrini et al. (2015) explored the synthesis of triazole-based scaffolds for peptidomimetics or biologically active compounds, highlighting the chemical versatility and potential applications of triazole derivatives in drug development and chemical biology (Ferrini et al., 2015).
Solid-Phase Synthesis
Albericio and Bárány (2009) investigated solid-phase synthesis techniques using triazole compounds, demonstrating their utility in the efficient synthesis of complex peptides under mild conditions (Albericio & Bárány, 2009).
Mecanismo De Acción
While the specific mechanism of action for “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” is not available, related compounds have been evaluated for their urease inhibitor activities. The molecular docking simulation was performed using AutoDock4 by docking all synthesized compounds and standard inhibitors into the crystal structure of Jack bean urease .
Direcciones Futuras
The synthesis and study of “5-amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide” and related compounds is an active area of research. Future directions may include the development of more efficient synthetic methods, further characterization of the compound’s properties, and evaluation of its potential biological activities .
Propiedades
IUPAC Name |
5-amino-1-(2-methoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5O2/c1-17-7-5-3-2-4-6(7)15-9(11)8(10(12)16)13-14-15/h2-5H,11H2,1H3,(H2,12,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNBVEAZSBFDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=C(N=N2)C(=O)N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


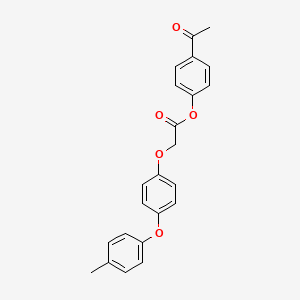
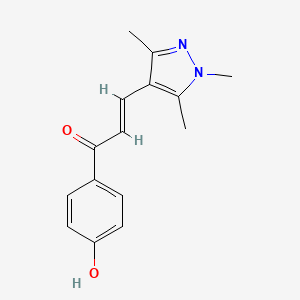
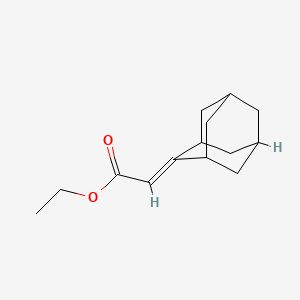
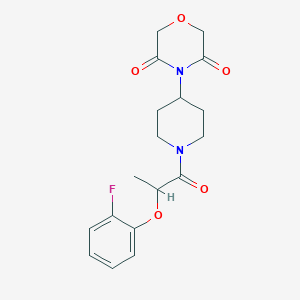
![N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-2,4-dimethylbenzamide](/img/structure/B2966577.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-1-naphthamide](/img/structure/B2966580.png)
![[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-(5-phenyltriazolidin-4-yl)methanone](/img/structure/B2966582.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2966583.png)
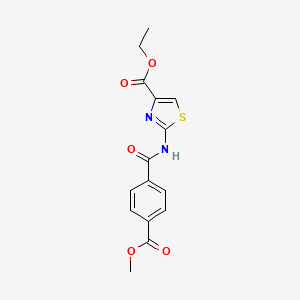
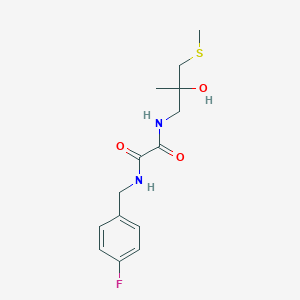
![N-(2-hydroxy-2-(5-(thiophen-3-yl)furan-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2966586.png)
![(Z)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2966587.png)